Cas no 956576-72-0 (6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)

6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
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- 6-fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline
- BBL017982
- STK502613
- 6-fluoro-1-(4-isothiocyanatobenzenesulfonyl)-2-methyl-3,4-dihydro-2H-quinoline
- 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD09971958
- インチ: 1S/C17H15FN2O2S2/c1-12-2-3-13-10-14(18)4-9-17(13)20(12)24(21,22)16-7-5-15(6-8-16)19-11-23/h4-10,12H,2-3H2,1H3
- InChIKey: IWRWMQMJLHPEIJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)N=C=S)(N1C2C=CC(=CC=2CCC1C)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 592
- トポロジー分子極性表面積: 90.2
6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380825-1 g |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | 1 g |
€322.50 | 2023-07-19 | ||
abcr | AB380825-500 mg |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | 500MG |
€254.60 | 2023-02-03 | ||
TRC | F017805-250mg |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | 250mg |
$ 275.00 | 2022-06-05 | ||
A2B Chem LLC | AJ01848-1g |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | >95% | 1g |
$509.00 | 2024-07-18 | |
A2B Chem LLC | AJ01848-5g |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | >95% | 5g |
$995.00 | 2024-07-18 | |
A2B Chem LLC | AJ01848-500mg |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | >95% | 500mg |
$467.00 | 2024-07-18 | |
A2B Chem LLC | AJ01848-10g |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | >95% | 10g |
$1412.00 | 2024-07-18 | |
abcr | AB380825-5g |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline; . |
956576-72-0 | 5g |
€877.00 | 2025-02-14 | ||
abcr | AB380825-5 g |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline |
956576-72-0 | 5 g |
€907.00 | 2023-07-19 | ||
abcr | AB380825-500mg |
6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline; . |
956576-72-0 | 500mg |
€269.00 | 2025-02-14 |
6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinolineに関する追加情報
Introduction to 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 956576-72-0)
6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline, identified by its CAS number 956576-72-0, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the tetrahydroquinoline scaffold, a structural motif widely recognized for its pharmacological potential. The presence of a fluoro group, an isothiocyanato substituent on the phenyl ring, and a sulfonyl moiety attached to the tetrahydroquinoline core introduces unique electronic and steric properties, making it a promising candidate for further exploration in therapeutic applications.
The fluoro group is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, binding affinity, and biological activity. In the context of 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline, the fluoro atom likely contributes to the compound's lipophilicity and interacts favorably with biological targets, enhancing its potential as an active pharmaceutical ingredient (API). This feature aligns with the growing interest in fluorinated compounds for their improved pharmacokinetic profiles and therapeutic efficacy.
The isothiocyanato group (–N=C=S) is another critical feature of this compound. Isothiocyanates are known for their reactivity with nucleophiles, including amino groups found in proteins and peptides. This reactivity makes them valuable tools in chemical biology and drug design, particularly for developing probes and inhibitors targeting specific biological pathways. In 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline, the isothiocyanato moiety could serve as a linker or an interactive group that enhances binding to biological targets, potentially leading to the development of novel therapeutic agents.
The sulfonyl group (–SO₂–) is another key structural element that imparts unique properties to this compound. Sulfonyl groups are frequently incorporated into pharmaceuticals due to their ability to increase binding affinity and metabolic stability. In this context, the sulfonyl moiety in 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline likely enhances the compound's interaction with biological targets by forming stable hydrogen bonds or participating in hydrophobic interactions. This feature makes it a valuable component in drug design efforts aimed at developing high-affinity ligands for therapeutic applications.
The tetrahydroquinoline core is a versatile scaffold that has been extensively studied in medicinal chemistry. It is found in numerous bioactive compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects. The structural flexibility of the tetrahydroquinoline ring allows for modifications at various positions, enabling the creation of a wide range of derivatives with tailored biological properties. In 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline, the combination of these functional groups on the tetrahydroquinoline backbone suggests potential applications in multiple therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline with greater accuracy. These tools have been instrumental in identifying potential binding interactions with target proteins and enzymes, providing insights into the compound's mechanism of action. For instance, studies have shown that modifications at specific positions on the tetrahydroquinoline scaffold can significantly alter binding affinities and selectivity profiles. This underscores the importance of structural optimization in developing novel therapeutics.
In addition to computational studies, experimental approaches such as X-ray crystallography and NMR spectroscopy have been employed to elucidate the structure-function relationships of compounds like 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline. These techniques provide high-resolution structural information that can validate computational predictions and guide further optimization efforts. For example, X-ray crystallography has been used to determine the binding mode of this compound with target proteins at atomic resolution, offering valuable insights into its mechanism of action.
The synthesis of 6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline involves multi-step organic transformations that highlight its synthetic complexity. The introduction of each functional group—such as the fluoro, isothiocyanato, and sulfonyl moieties—requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to facilitate these transformations efficiently while minimizing side reactions. These advances are crucial for producing sufficient quantities of this compound for further biological evaluation.
The biological evaluation of 6-fluoro - 1 - ( 4 - isothiocyanatophenyl ) - sulfonyl - 2 - methyl - 1 , 2 , 3 , 4 - tetrahydroquinoline has revealed promising activities in several disease models。 For instance, preliminary studies have demonstrated its potential as an inhibitor of certain enzymes implicated in cancer progression。 The reactivity of the isothiocyanato group allows it to form covalent bonds with target proteins, leading to potent inhibition of enzymatic activity。 Additionally, the presence of multiple interacting groups on the tetrahydroquinoline core suggests broad applicability across different therapeutic areas。
Future research directions for this compound include further optimization of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties。 Additionally, exploring its mechanism of action will provide valuable insights into its therapeutic potential。 Preclinical studies are necessary to evaluate its safety profile and efficacy before considering clinical development。 Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in advancing this promising compound toward clinical application。
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